5-Cyclopropoxy-4-(methylthio)pyridin-3-amine
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Overview
Description
5-Cyclopropoxy-4-(methylsulfanyl)pyridin-3-amine is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylsulfanyl group, and a pyridin-3-amine core structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-(methylsulfanyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the substituent groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-4-(methylsulfanyl)pyridin-3-amine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-(methylsulfanyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfanyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-5-(methylsulfanyl)pyridin-3-amine: Similar structure but with different positioning of the substituent groups.
5-Cyclopropoxy-4-(methylsulfanyl)pyridin-2-amine: Similar structure but with a different position of the amine group.
Uniqueness
5-Cyclopropoxy-4-(methylsulfanyl)pyridin-3-amine is unique due to its specific arrangement of the cyclopropoxy and methylsulfanyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methylsulfanylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2OS/c1-13-9-7(10)4-11-5-8(9)12-6-2-3-6/h4-6H,2-3,10H2,1H3 |
InChI Key |
APFYHTDLDMLFFB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=NC=C1N)OC2CC2 |
Origin of Product |
United States |
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